molecular formula C16H16N4O4 B15022123 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

Cat. No.: B15022123
M. Wt: 328.32 g/mol
InChI Key: DNYHQOSHWWSZOS-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring, a pyrimidine ring, and a methoxyethyl group

Preparation Methods

The synthesis of 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, carboxylic acids, and methoxyethylating agents. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

When compared to similar compounds, 2-Methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate stands out due to its unique combination of structural features. Similar compounds include:

  • 1’-(1,3-benzoxazol-2-yl)-N-(2-methoxyethyl)-1,4’-bipiperidine-3-carboxamide
  • 4-(1,3-Benzoxazol-2-ylamino)-1-(2-methoxyethyl)-1,2,3,6-tetrahydro-1,3,5-triazin-1-ium These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

2-methoxyethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H16N4O4/c1-10-11(14(21)23-8-7-22-2)9-17-15(18-10)20-16-19-12-5-3-4-6-13(12)24-16/h3-6,9H,7-8H2,1-2H3,(H,17,18,19,20)

InChI Key

DNYHQOSHWWSZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)OCCOC)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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